4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The main synthetic route involves:
- Starting from an N-protected octahydrocyclopenta[c]pyrrole intermediate.
- Employing lithium alkylide reagents under low-temperature conditions.
- Introducing the carboxylic acid group via reaction with carbon dioxide or ethyl chloroformate.
- Using chiral organic ligands to control stereochemistry and improve yield.
This method is noted for its short synthetic route, high yield, and scalability for mass production.
Detailed Reaction Steps
Example Procedure (Embodiment 2 from patent CN102167680B)
- N-Boc octahydrocyclopenta[c]pyrrole (4.2 g, 20 mmol) and (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine (4.07 g, 21 mmol) are dissolved in 150 mL methyl tert-butyl ether.
- The solution is cooled to -78°C using a dry ice-propanone bath.
- s-Butyl lithium (1.4 M in cyclohexane, 15 mL, 21 mmol) is added dropwise.
- The mixture is stirred at -78°C for 3 hours.
- Dry carbon dioxide gas is passed through the reaction for 30 minutes.
- The reaction is warmed to room temperature and stirred overnight.
- The mixture is cooled to 0-5°C, acidified with 1N HCl to pH 2-3.
- Extraction with ethyl acetate, washing, drying, and evaporation yield the crude product.
- Purification by silica gel chromatography yields the chiral N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid.
Reaction Scheme Summary
$$
\text{N-Boc octahydrocyclopenta[c]pyrrole} \xrightarrow[\text{2-3 h, -78°C}]{\text{s-butyl lithium + chiral ligand}} \text{Carbanion intermediate} \xrightarrow[\text{CO}_2 \text{ or ethyl chloroformate}]{\text{reaction}} \text{4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid derivative}
$$
Solvent and Reagent Selection
Yield and Scalability
- The described method achieves high yields (typically above 70-80%).
- The short synthetic route and use of commercially available reagents facilitate scale-up.
- The process is suitable for industrial-scale production due to operational simplicity and reproducibility.
Additional Notes on Preparation
- The N-protection step is crucial to prevent side reactions on the pyrrole nitrogen.
- Low temperature (-50°C to -78°C) is essential to control the reactivity of lithium alkylide and avoid decomposition.
- The reaction with carbon dioxide introduces the carboxylic acid functionality directly, a convenient and green approach.
- Purification by silica gel chromatography ensures high purity of the final compound.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | N-Boc octahydrocyclopenta[c]pyrrole |
| Solvent | MTBE (preferred), THF, or dioxane |
| Base/Nucleophile | s-Butyl lithium (1.4 M in cyclohexane) |
| Temperature | -50°C to -78°C |
| Reaction Time | 2-3 hours for alkylide reaction; overnight post-CO2 addition |
| Chiral Ligand | (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine diazocine |
| Carboxylation Agent | Carbon dioxide gas or ethyl chloroformate |
| Work-up | Acidification, extraction, drying, chromatography |
| Yield | High (70-80% typical) |
| Scalability | Suitable for mass production |
This detailed preparation method is supported by patent literature and chemical synthesis data, providing a reliable and authoritative guide for researchers and industrial chemists working with 4-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. Additional practical details such as stock solution preparation and formulation are available but focus mainly on downstream applications rather than synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Catalytic hydrogenation can be used to reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is studied for its potential as a therapeutic agent due to its ability to act as a PAR1 antagonist. This action inhibits thrombin, a key regulator of platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events such as myocardial infarction and stroke .
Case Study: Cardiovascular Health
Research indicates that this compound may be beneficial in patients with a history of cardiovascular events. In animal models, higher doses have shown increased inhibition of PAR1 activity, leading to a significant reduction in thrombotic events .
Neuroprotection
Recent studies have explored the neuroprotective effects of pyrrole derivatives on neuronal cell lines. For instance, pre-treatment with compounds similar to this compound has demonstrated the ability to mitigate oxidative stress-induced cell death in PC12 cells exposed to neurotoxic agents like 6-OHDA. This suggests potential applications in neurodegenerative diseases .
The compound exhibits broader biological activities beyond cardiovascular protection. It has been investigated for antimicrobial and antiviral properties, positioning it as a versatile candidate in drug development .
Future Directions in Research
The ongoing exploration of this compound includes:
- Therapeutic Development : Further investigations into its pharmacological properties could lead to new treatments for cardiovascular diseases and neurodegenerative disorders.
- Synthetic Chemistry : Its role as a building block in synthesizing more complex molecules presents opportunities for innovation in chemical synthesis .
Mechanism of Action
The mechanism of action of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in inhibiting certain enzymes and interacting with cellular receptors .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Functional Groups : Carboxylic acid derivatives (e.g., 1-COOH) exhibit higher polarity and hydrogen-bonding capacity compared to esters (e.g., 2-COOtBu in cis-tert-butyl derivatives), influencing solubility and bioavailability .
- Ring Saturation : Hexahydro derivatives (e.g., cis-tert-butyl compound) have reduced ring saturation compared to octahydro systems, altering conformational flexibility .
Physicochemical Properties
Stability and Reactivity
- The 4-oxo compound is stable under standard storage conditions but may undergo decarboxylation at elevated temperatures.
- In contrast, the tert-butyl ester derivative is prone to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid .
Biological Activity
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique fused ring structure and the presence of a keto group, is part of a broader class of pyrrole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The molecular formula for this compound is . The presence of the keto group enhances its reactivity and solubility in biological systems, making it a candidate for various therapeutic applications.
Antagonism of Protease Activated Receptor 1 (PAR1)
One of the most significant biological activities attributed to this compound is its role as an antagonist to Protease Activated Receptor 1 (PAR1). By inhibiting PAR1, this compound disrupts thrombin's action, which is crucial in regulating platelet aggregation. This mechanism suggests potential applications in cardiovascular therapies aimed at reducing thrombotic events such as myocardial infarction and stroke.
Neuroprotective Effects
Research on similar pyrrole derivatives has indicated potential neuroprotective effects. For instance, studies have shown that certain pyrrole compounds can inhibit apoptosis and lipid peroxidation in cellular models of neurodegeneration. These findings suggest that this compound may also exhibit protective properties against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease .
Mechanistic Insights
The biological activity of this compound can be linked to its influence on various biochemical pathways. Notably, its interaction with PAR1 suggests modulation of cell signaling pathways related to cardiovascular health. Additionally, the antioxidant properties of pyrrole derivatives indicate that this compound may help mitigate oxidative stress, a factor implicated in neurodegenerative diseases .
Case Study: PAR1 Antagonism
In a study examining the effects of cyclopenta[c]pyrrole derivatives, it was found that these compounds could significantly reduce thrombin-induced platelet aggregation. The study highlighted the importance of structural modifications in enhancing PAR1 antagonistic activity, positioning this compound as a promising lead compound for further development in cardiovascular therapies.
Research Findings: Neuroprotection
A separate investigation focused on the effects of various pyrrole derivatives on PC12 cells exposed to 6-OHDA. The results indicated that pre-treatment with these compounds significantly reduced lipid peroxidation and intracellular reactive oxygen species (ROS) levels. Specifically, compounds similar to this compound demonstrated the ability to protect against oxidative stress-induced cell death .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Cyclopenta[c]pyrrole-1-carboxylic acid | C8H11NO2 | PAR1 antagonist |
| 4-Oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid | C8H13NO2 | Enhanced PAR1 antagonism |
| Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | C8H13NO2 | Reduced thrombin activity |
Q & A
Advanced Research Question
- Substituent variation : Introduce alkyl/aryl groups at the pyrrole nitrogen or cyclopentane ring to modulate bioactivity .
- Computational modeling : Density Functional Theory (DFT) to predict electronic effects on reactivity or binding affinity .
- In vitro assays : Test derivatives against target enzymes (e.g., proteases) to correlate structural modifications with inhibitory potency .
How can ecological toxicity be assessed despite limited data on biodegradation or bioaccumulation?
Advanced Research Question
- QSAR models : Predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) using software like EPI Suite .
- Microcosm studies : Simulate environmental degradation in soil/water systems with LC-MS/MS to track residual concentrations .
- Bioassays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity in lieu of regulatory data .
What experimental approaches are recommended to study reactivity with nucleophiles or electrophiles?
Advanced Research Question
- Kinetic studies : Monitor reaction rates with thiols or amines under pseudo-first-order conditions .
- Trapping experiments : Use stabilizing agents (e.g., TEMPO) to isolate reactive intermediates .
- Incompatibility screening : Test stability with common lab reagents (e.g., oxidizing agents) via DSC to identify hazardous reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
